

O-Desmethybrofaromine: A Technical Guide to its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: O-Desmethybrofaromine

Cat. No.: B058297

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Abstract

O-Desmethybrofaromine, the principal active metabolite of the reversible inhibitor of monoamine oxidase A (RIMA), Brofaromine, plays a significant role in the pharmacological effects of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological activities of **O-Desmethybrofaromine**. It is intended to serve as a resource for researchers and professionals engaged in the study of monoamine oxidase inhibitors and the development of novel therapeutics for depressive and anxiety disorders.

Chemical Structure and Properties

O-Desmethybrofaromine is formed in the body via the O-demethylation of Brofaromine, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2D6. This biotransformation results in a phenolic derivative with distinct physicochemical properties.

Based on the structure of its parent compound, the chemical details of **O-Desmethybrofaromine** can be defined as follows:

Property	Value
IUPAC Name	4-(7-bromo-5-hydroxy-1-benzofuran-2-yl)piperidine
Molecular Formula	C ₁₃ H ₁₄ BrNO ₂
Molecular Weight	296.16 g/mol
Canonical SMILES	<chem>C1CNCCC1C2=CC3=C(O2)C=C(C=C3Br)O</chem>
InChI Key	InChI=1S/C13H14BrNO2/c14-10-6-11(17)7-9-8(5-15-3-1-2-4-15)16-13(9)12(10)7/h5-7,17H,1-4H2

Pharmacological Properties

O-Desmethylobrofaromine is recognized as an active metabolite that contributes to the overall therapeutic effect of Brofaromine. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, **O-Desmethylobrofaromine** increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

The reversible nature of this inhibition is a key feature, distinguishing it from older, irreversible MAOIs and contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions (the "cheese effect").

Receptor and Transporter Interaction Profile

While the primary target of **O-Desmethylobrofaromine** is MAO-A, the parent compound, Brofaromine, has also been shown to possess serotonin reuptake inhibiting properties.^[1] The extent to which **O-Desmethylobrofaromine** shares this activity is an area of ongoing investigation. A comprehensive understanding of its interaction with serotonin (SERT),

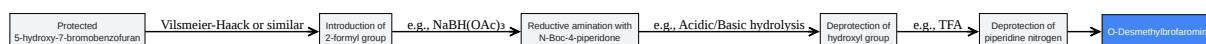
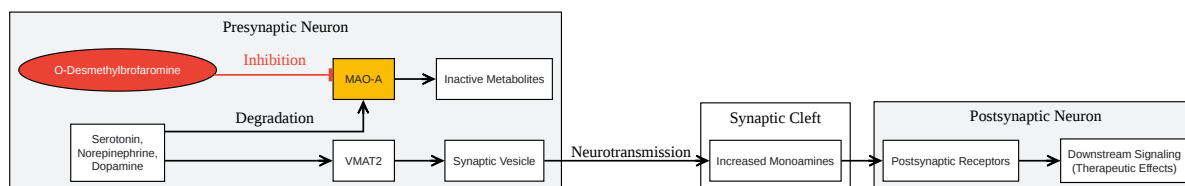
norepinephrine (NET), and dopamine (DAT) transporters is crucial for a complete pharmacological profile.

Table of Known/Predicted Biological Activities:

Target	Activity	Quantitative Data	Reference
Monoamine Oxidase A (MAO-A)	Reversible Inhibitor	Specific IC ₅₀ /K _i values not publicly available.	Inferred from Brofaromine's activity.
Serotonin Transporter (SERT)	Potential Inhibitor	Specific IC ₅₀ /K _i values not publicly available.	Inferred from Brofaromine's activity. [1]
Norepinephrine Transporter (NET)	To be determined	-	-
Dopamine Transporter (DAT)	To be determined	-	-

Signaling Pathways

The therapeutic effects of **O-Desmethybrofaromine** are mediated through the modulation of monoaminergic signaling pathways. Inhibition of MAO-A leads to an accumulation of serotonin, norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing neurotransmission.



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References

- 1. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
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